molecular formula C24H26N2O4 B11162964 7-[2-(4-benzylpiperazino)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

7-[2-(4-benzylpiperazino)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11162964
M. Wt: 406.5 g/mol
InChI Key: MNMLHCFDRBZKPZ-UHFFFAOYSA-N
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Description

7-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other chromen-2-one derivatives with piperazine moieties. These compounds often exhibit similar biological activities but differ in their specific molecular structures and substituents. Some examples include:

These compounds are unique in their specific interactions with molecular targets and their resulting bioactivities.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

7-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C24H26N2O4/c1-17-14-23(28)30-24-18(2)21(9-8-20(17)24)29-16-22(27)26-12-10-25(11-13-26)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

MNMLHCFDRBZKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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